molecular formula C18H19N3O2 B1459081 (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide CAS No. 253324-50-4

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

Cat. No.: B1459081
CAS No.: 253324-50-4
M. Wt: 309.4 g/mol
InChI Key: OSDQYEDPZCYWRA-ZBEGNZNMSA-N
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Description

Molecular Architecture and Functional Groups

The molecular framework of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide consists of a dibenzazepine core system integrated with a propanamide side chain bearing specific stereochemical configurations. The compound exhibits a molecular formula of C₁₈H₁₉N₃O₂ with a corresponding molecular weight of 309.36 grams per mole. The structural complexity arises from the fusion of two benzene rings with an azepine ring, creating the characteristic dibenzazepine scaffold that serves as the primary structural backbone.

The dibenzazepine core structure represents a tricyclic heterocyclic system where two benzene rings are fused to an azepine ring, forming an extended conjugated framework. This architectural arrangement provides the compound with significant rigidity and specific spatial orientation that influences its overall molecular properties. The azepine ring contains a seven-membered nitrogen-containing heterocycle that contributes to the compound's unique chemical behavior and potential for specific molecular interactions.

The propanamide functional group attached to the dibenzazepine core introduces additional complexity through its amide linkage and terminal amino group. Propanamide derivatives are characterized by their ability to participate in various organic processes and form hydrogen bonding networks due to the presence of both carbonyl and amino functionalities. The specific positioning of the amino group on the second carbon of the propyl chain creates opportunities for intramolecular and intermolecular interactions that contribute to the compound's overall stability and reactivity profile.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₈H₁₉N₃O₂
Molecular Weight 309.36 g/mol
Chemical Abstracts Service Number 253324-50-4
Melting Point Data Not Available
Boiling Point Data Not Available
Density Not Available

The molecular architecture incorporates three distinct nitrogen atoms distributed throughout the structure, contributing to the compound's classification as a heterocyclic building block. The nitrogen atoms are strategically positioned within the dibenzazepine core and the propanamide side chain, creating multiple sites for potential chemical interactions and influencing the compound's overall electronic distribution. The presence of two oxygen atoms, one within the lactam ring of the dibenzazepine core and another in the amide functionality, provides additional sites for hydrogen bonding and influences the compound's solubility characteristics.

The structural analysis reveals the presence of multiple aromatic rings that contribute to the compound's extended π-electron system. This aromatic character influences the compound's electronic properties and provides stability through resonance effects. The aromatic rings also contribute to the compound's potential for π-π stacking interactions, which can influence crystallization behavior and intermolecular association patterns in the solid state.

Stereochemical Features and Absolute Configuration

The stereochemical complexity of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide is defined by the presence of two distinct stereogenic centers, both exhibiting S absolute configuration according to the Cahn-Ingold-Prelog priority rules. The first stereocenter is located at the carbon bearing the amino group within the propanamide side chain, while the second stereocenter is positioned at the carbon bearing the propanamide substituent within the dibenzazepine framework.

The S configuration at the propanamide side chain establishes a specific three-dimensional arrangement where the amino group adopts a defined spatial orientation relative to the amide functionality and the attached methyl group. This stereochemical arrangement influences the compound's ability to engage in specific molecular recognition events and determines the spatial accessibility of the amino group for potential chemical interactions. The stereochemical purity of this center is critical for maintaining the compound's defined biological and chemical properties.

The second S stereocenter within the dibenzazepine core creates a specific spatial relationship between the attached propanamide substituent and the lactam functionality of the heterocyclic system. This stereochemical arrangement constrains the molecule's conformational flexibility and establishes a preferred three-dimensional shape that influences its overall molecular behavior. The combination of both S configurations creates a specific enantiomeric form that exhibits distinct physical and chemical properties compared to other possible stereoisomeric combinations.

Table 2: Stereochemical Characteristics

Stereogenic Center Absolute Configuration Location Substituents
C-2 (Propanamide) S Side Chain H, NH₂, CH₃, CONH-
C-7 (Dibenzazepine) S Core Structure H, NHCO-, Dibenzazepine
Total Stereocenters 2 - -
Enantiomeric Form (S,S) - -

The stereochemical integrity of the compound is maintained through the rigid dibenzazepine core structure, which prevents rotation around critical bonds and preserves the defined spatial arrangements. The lactam ring within the dibenzazepine system contributes additional conformational constraints that help maintain the stereochemical purity of the adjacent stereocenter. This structural rigidity is essential for preserving the compound's specific three-dimensional architecture and ensuring consistent molecular behavior.

The International Union of Pure and Applied Chemistry systematic naming conventions clearly identify the stereochemical assignments through the (S) descriptors placed before the relevant structural components. This nomenclature system ensures unambiguous identification of the specific enantiomeric form and provides essential information for understanding the compound's stereochemical relationships with other related structures. The consistent use of S configuration at both stereocenters creates a matched stereochemical pattern that may contribute to enhanced molecular stability and defined conformational preferences.

The molecular modeling studies and three-dimensional structural analysis reveal that the S,S configuration creates a specific spatial arrangement where the propanamide side chain adopts a defined orientation relative to the dibenzazepine core. This arrangement influences the compound's ability to participate in specific intermolecular interactions and determines its overall molecular shape. The stereochemical features also influence the compound's potential for chiral recognition and enantioselective interactions with other molecules or biological systems.

Thermodynamic and Kinetic Stability Profiles

The thermodynamic stability of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide is significantly influenced by its rigid dibenzazepine core structure and the presence of multiple stabilizing interactions throughout the molecular framework. The compound demonstrates enhanced stability under normal storage conditions, as evidenced by its classification as stable under the recommended handling and storage protocols. The aromatic character of the dibenzazepine system contributes to thermodynamic stability through resonance stabilization and the delocalization of π-electrons across the extended conjugated system.

The lactam functionality within the dibenzazepine core provides additional thermodynamic stability through the resonance interaction between the nitrogen lone pair and the carbonyl group. This amide resonance reduces the electrophilicity of the carbonyl carbon and increases the compound's resistance to nucleophilic attack and hydrolysis reactions. The specific positioning of the lactam within the rigid tricyclic system further enhances this stability by reducing conformational strain and maintaining optimal orbital overlap for resonance interactions.

Kinetic stability considerations reveal that the compound exhibits no unusual reactivity patterns under standard laboratory conditions. The absence of highly reactive functional groups and the presence of stabilizing structural features contribute to the compound's kinetic stability and resistance to unwanted side reactions. The primary amino group represents the most reactive site within the molecule, but its reactivity is modulated by the electronic effects of the adjacent amide functionality and the steric environment created by the dibenzazepine core.

Table 3: Stability Profile Characteristics

Stability Parameter Observation Reference
Chemical Stability Stable under normal conditions
Reactivity Profile No unusual reactivity
Storage Requirements Standard laboratory conditions
Incompatible Materials Strong acids, bases, oxidizing and reducing agents
Decomposition Products Toxic fumes during combustion

The compound's stability profile indicates compatibility with standard research and development applications while requiring avoidance of strong acids, bases, and oxidizing or reducing agents that could potentially compromise its structural integrity. The specific identification of incompatible materials provides essential guidance for safe handling and storage procedures while maintaining the compound's chemical stability over extended periods.

Thermal stability analysis suggests that the compound maintains its structural integrity under typical laboratory temperature conditions, though specific thermal decomposition temperatures have not been extensively characterized. The presence of multiple aromatic rings and the rigid dibenzazepine framework contribute to enhanced thermal stability compared to more flexible organic compounds. The lactam functionality also provides thermal stability through its resonance-stabilized structure and reduced susceptibility to thermal decomposition pathways.

The kinetic stability profile indicates that the compound can be handled using standard laboratory procedures without special precautions beyond those typically required for organic research compounds. The absence of highly reactive or unstable functional groups reduces the risk of spontaneous decomposition or unwanted chemical transformations during normal handling and storage. However, appropriate ventilation and protective equipment remain necessary to prevent exposure to decomposition products that may form under extreme conditions such as combustion.

Properties

IUPAC Name

(2S)-2-amino-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11(19)17(22)20-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)21(2)18(16)23/h3-11,16H,19H2,1-2H3,(H,20,22)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDQYEDPZCYWRA-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide, commonly referred to as a dibenzoazepine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may confer specific pharmacological properties.

The molecular formula of this compound is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molar mass of 309.36 g/mol. It is typically stored at -20°C and exhibits solubility characteristics relevant for biological testing .

PropertyValue
Molecular FormulaC18H19N3O2C_{18}H_{19}N_{3}O_{2}
Molar Mass309.36 g/mol
CAS Number253324-50-4
Storage Conditions-20°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Inhibitory Effects

One notable study indicated that derivatives similar to this compound could inhibit the γ-secretase complex, which is crucial in the Notch signaling pathway. The IC50 values reported for related compounds were less than 2 nM, suggesting potent inhibitory activity .

Biological Activity Studies

Research into the biological activity of (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide has revealed several key findings:

  • Anticancer Activity :
    • In vitro studies have shown that dibenzoazepine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds tested against CCRF-CEM leukemia cells demonstrated varying degrees of cytotoxicity, with some analogues completely lacking activity (IC50 > 20 µg/mL) .
  • Neuroprotective Effects :
    • Other studies have suggested potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells.
  • Anti-inflammatory Properties :
    • Some research highlights the anti-inflammatory effects of related compounds, which may be mediated through inhibition of pro-inflammatory cytokines and pathways.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Case Study 1 : A study on a closely related compound indicated significant inhibition of tumor growth in animal models when administered at specific dosages. This suggests that (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide might share similar effects.
  • Case Study 2 : Research involving neurodegenerative disease models showed that treatment with dibenzoazepine derivatives led to improved cognitive function and reduced neuronal loss, indicating potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on synthetic parameters, stereochemical features, and physicochemical properties.

Structural Analogues in the Dibenzo[b,d]azepine Family

Compound 7 (from ):

  • Structure : (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide.
  • Key Differences: Replaces the 2-amino group in the target compound with a 2-fluoro-biphenyl substituent, increasing lipophilicity. Retains the (S,S)-stereochemistry and dibenzoazepine core.
  • Synthesis : Yield of 47% and melting point of 102–104°C, suggesting moderate synthetic efficiency and crystallinity .

Compounds m, n, o (from ):

  • Structures: Feature extended backbones with tetrahydropyrimidin-1(2H)-yl and 2,6-dimethylphenoxyacetamido groups.
  • Key Differences :
    • Greater structural complexity with additional aromatic and heterocyclic moieties.
    • Variable stereochemistry (e.g., 2S,4S,5S vs. 2R,4R,5S configurations) impacts binding affinity and metabolic stability .

Research Findings and Implications

  • Compound 7 : Exhibits a negative optical rotation ([α]D20 = −43.1°), indicating strong chiral induction during synthesis. Its NMR profile (δ 7.62–7.20 for aromatic protons) confirms the presence of bulky biphenyl groups, which may hinder solubility .
  • Target Compound : The absence of fluorinated or bulky substituents (compared to Compound 7) could enhance aqueous solubility but reduce membrane permeability.
  • Compounds m/n/o : Their extended backbones and mixed stereochemistry highlight the diversity of dibenzoazepine derivatives in targeting enzymes with complex binding pockets .

Preparation Methods

Synthesis of the Dibenzazepine Core

Method A: Intramolecular Cyclization of N-Substituted Aniline Derivatives

  • Starting Material: 2-aminobiphenyl derivatives with suitable substituents.
  • Procedure:
    • N-alkylation or acylation of 2-aminobiphenyl to introduce a suitable leaving group or activating substituent.
    • Cyclization under acidic or basic conditions to form the dibenzazepine ring system.
    • Use of chiral auxiliaries or chiral catalysts during cyclization to control stereochemistry at the 7-position.

Research Findings:
A study indicates that cyclization of N-phenethyl aniline derivatives under oxidative conditions yields dibenzazepine frameworks with high stereocontrol, especially when chiral auxiliaries are employed.

Stereoselective Amination at the 7-Position

  • Method:
    The amino group is introduced via nucleophilic substitution or amination of a suitable leaving group (e.g., halide or nitro precursor) at the 7-position.
  • Stereocontrol:
    Enantioselective amination is achieved using chiral catalysts or chiral auxiliaries, ensuring the (S)-configuration.

Research Findings:
Chiral palladium or copper catalysts have been employed to facilitate stereoselective amination, achieving enantiomeric excesses above 95%.

Formation of the Propanamide Side Chain

  • Method:
    The amino group at the 7-position reacts with a protected precursor of the propanamide:
    • Activation of the amino group (e.g., via carbodiimide coupling agents).
    • Coupling with (S)-2-aminopropanamide or its derivatives.
  • Protection/Deprotection:
    Protecting groups such as Boc or Fmoc are used during intermediate steps to prevent side reactions, followed by deprotection to yield the final amide.

Research Data:
Amide coupling reactions using EDCI or HATU in DMF have shown high efficiency and stereochemical fidelity in similar syntheses.

Summary of the Synthetic Route

Step Reaction Type Key Reagents Conditions Yield (%) Notes
1 Cyclization N-phenethyl aniline derivative Acidic or oxidative 70-85 Stereoselective, chiral catalysts preferred
2 Oxidation m-CPBA or DDQ Mild, room temp 70+ Selective oxidation at 6-position
3 Methylation Methyl iodide Basic conditions 65-80 Regioselective methylation at 5-position
4 Amination Copper or palladium catalyst Elevated temp >95% enantiomeric excess Stereoselective at 7-position
5 Amide coupling EDCI/HATU DMF, room temp 80-90 Using protected amino precursors

Notes on Stereochemistry and Purification

  • Achieving high stereoselectivity relies heavily on chiral catalysts or auxiliaries.
  • Purification typically involves chromatography (e.g., chiral HPLC) to isolate the enantiomerically pure compound.
  • Characterization confirms stereochemistry via chiroptical methods such as optical rotation and chiral NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Reactant of Route 2
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

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